Terephthalonitrile N,N'-dioxide
Description
Properties
InChI |
InChI=1S/C8H4N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-4H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVRIUGIFUNROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C=[N+]=O)C=CC1=C=N[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958424 | |
| Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3729-34-8 | |
| Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes to Terephthalonitrile N,n Dioxide
Classical Approaches to Terephthalonitrile (B52192) N,N'-dioxide Synthesis
The foundational methods for producing Terephthalonitrile N,N'-dioxide rely on a sequence of well-understood organic reactions. These classical approaches provide a reliable pathway to the target compound.
A significant contribution to the synthesis of this compound was developed by Dr. Norman Bilow and Dr. A. L. Landis. nasa.gov A 1973 report details work performed under a NASA contract to synthesize 500g of the compound using their method. nasa.gov This protocol outlines a three-step synthesis that has become a benchmark for producing TPNO. nasa.gov The interest in this compound stems from its nature as a relatively stable dinitrile oxide, whose functional groups can undergo 1,3-dipolar cycloaddition reactions to form thermally stable ring structures, making it valuable for producing heat-resistant polymers. nasa.gov
The synthesis of TPNO is fundamentally a multistep process starting from terephthalaldehyde (B141574). nasa.gov This dialdehyde (B1249045) is first converted to its dioxime, which is then halogenated to form a hydroximoyl chloride intermediate. nasa.govnasa.gov The final step involves a base-mediated elimination reaction to generate the desired this compound. nasa.govnasa.gov
The initial step in the synthesis is the conversion of terephthalaldehyde to terephthalaldehyde dioxime. nasa.gov This is achieved by reacting terephthalaldehyde with hydroxylamine (B1172632). nasa.gov In a typical procedure, an aqueous solution of hydroxylamine, prepared from hydroxylamine hydrochloride and sodium hydroxide, is added to a solution of terephthalaldehyde in absolute ethanol (B145695). nasa.gov The reaction is stirred, often overnight, and the resulting cream-colored or white solid product, terephthalaldehyde dioxime, is collected by filtration, washed, and dried. nasa.gov The reaction generally proceeds with high efficiency, with reported yields of 87% to 95%. nasa.gov
Table 1: Synthesis of Terephthalaldehyde Dioxime
| Reactant 1 | Reactant 2 | Solvent | Max. Temp. | Yield | Source |
|---|---|---|---|---|---|
| Terephthalaldehyde (3.7 moles) | Hydroxylamine (8.15 moles) | Ethanol/Water | 52°C | 87% | nasa.gov |
| Terephthalaldehyde (5.1 moles) | Hydroxylamine (11.2 moles) | Ethanol/Water | 72°C | 106%* | nasa.gov |
*Yield over 100% indicates the presence of residual solvent in the product.
The second stage of the synthesis involves the chlorination of terephthalaldehyde dioxime to produce terephthalohydroximoyl chloride. nasa.govnasa.gov This is an essential step that converts the oxime groups into hydroximoyl chloride functionalities. dergipark.org.tr The process involves bubbling chlorine gas through a slurry of the terephthalaldehyde dioxime in a suitable solvent. nasa.gov The reaction mixture is typically kept at ambient temperature using an ice bath to control any exotherm. nasa.gov Upon completion, the white solid product is filtered, washed thoroughly with a solvent like carbon tetrachloride, and dried under vacuum. nasa.gov
Table 2: Synthesis of Terephthalohydroximoyl Chloride
| Reactant | Chlorinating Agent | Solvent | Reaction Time | Yield (unpurified) | Source |
|---|---|---|---|---|---|
| Terephthalaldehyde Dioxime (3.24 moles) | Chlorine Gas | Nitrobenzene (B124822) | 9.5 hours | 70% | nasa.gov |
The final step is the base-mediated dehydrochlorination of terephthalohydroximoyl chloride to yield this compound. nasa.govdergipark.org.tr This reaction is highly sensitive to temperature and must be carried out in the cold to prevent decomposition and dimerization of the product. nasa.gov In a representative procedure, terephthalohydroximoyl chloride is added to absolute methanol (B129727) cooled to temperatures between -50°C and 0°C. nasa.gov A solution of a base, typically triethylamine, in absolute methanol is then added dropwise with stirring. nasa.gov The this compound precipitates as a white solid and is immediately filtered in the cold, washed sequentially with methanol, distilled water, and again with methanol, and then dried under vacuum at room temperature. nasa.gov
Table 3: Synthesis of this compound
| Reactant | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Terephthalohydroximoyl Chloride (0.26 mole) | Triethylamine (0.67 mole) | Methanol | -50°C | 93% | nasa.gov |
| Terephthalohydroximoyl Chloride | Triethylamine | Methanol | -10°C | 97% | nasa.gov |
| Terephthalohydroximoyl Chloride | Triethylamine | Methanol | 0°C | 100% | nasa.gov |
Multistep Synthesis via Terephthalaldehyde Derivatives
Optimization of Reaction Parameters and Yield Enhancement Strategies
Efforts to optimize the synthesis of this compound have focused on improving yields, purity, and reaction conditions. nasa.govazom.com A key improvement in the Bilow and Landis protocol was the substitution of carbon tetrachloride with nitrobenzene as the solvent in the chlorination step. nasa.gov This change not only increased the yield of terephthalohydroximoyl chloride but also allowed the reaction to be conducted effectively at room temperature, simplifying the procedure. nasa.gov
Further optimization strategies include:
Purity of Intermediates: It was found that the terephthalaldehyde dioxime produced in the first step was sufficiently pure to be used in the subsequent chlorination without the need for recrystallization, saving time and material. nasa.gov
Temperature Control: The final base-mediated elimination is critically dependent on low temperatures (0°C or below) to maximize yield and prevent the rapid decomposition and dimerization of the unstable TPNO product. nasa.gov
Purification: While the intermediate dioxime requires minimal purification, the terephthalohydroximoyl chloride benefits from recrystallization from large volumes of benzene (B151609), sometimes with the addition of charcoal to improve color and purity. nasa.gov
Handling: The final product, TPNO, is sensitive and must be handled quickly in the cold, minimizing contact with solvents to preserve its integrity. nasa.gov It is often stored in a freezer to maintain stability. nasa.gov
Scalable Synthesis and Process Improvements for Academic and Industrial Relevance
The synthesis of this compound on a scale suitable for academic research and potential industrial application has been a subject of study, with a key multi-step process being well-documented. This process begins with a commercially available starting material and proceeds through several intermediates to yield the final product. Process improvements have focused on increasing yields, simplifying procedures, and using more manageable reagents and conditions.
A notable and detailed method for the scalable synthesis of this compound involves a three-step sequence starting from terephthalaldehyde. nasa.gov This route was utilized for the preparation of 500 grams of the target compound, indicating its viability for producing significant quantities. nasa.gov
The synthetic pathway can be summarized as follows:
Oximation of Terephthalaldehyde: The initial step involves the conversion of terephthalaldehyde to terephthalaldehyde dioxime. This reaction is typically carried out in a solvent mixture, such as water and ethanol, and utilizes hydroxylamine. The resulting dioxime is often of sufficient purity to be used in the subsequent step without extensive purification. nasa.gov
Chlorination to Terephthalohydroximoyl Chloride: The dioxime is then chlorinated to form terephthalohydroximoyl chloride. An important process improvement in this step was the substitution of nitrobenzene for carbon tetrachloride as the reaction solvent. This change not only led to an increased yield but also allowed the reaction to be conducted at room temperature, a significant advantage over the low-temperature conditions previously required. nasa.gov
Dehydrochlorination to this compound: The final step is the dehydrochlorination of terephthalohydroximoyl chloride to yield this compound. This is achieved by reacting the intermediate with a base in a suitable solvent, such as absolute methanol. nasa.govuni-heidelberg.de
The stability of nitrile oxides is a critical consideration in their synthesis and storage. Aromatic nitrile oxides, particularly those with steric hindrance, tend to be more stable. researchgate.net While this compound is one of the more stable dinitrile oxides, it is still recommended to be stored at low temperatures, for instance, in a freezer, to prevent degradation. nasa.gov
Modern synthetic methodologies for nitrile oxides often focus on in situ generation to overcome stability issues, where the nitrile oxide is generated and immediately used in a subsequent reaction. researchgate.netmdpi.com Common methods for generating nitrile oxides include the oxidative dehydrogenation of aldoximes and the dehydrohalogenation of hydroximoyl halides. researchgate.net The latter is the principle behind the final step of the described scalable synthesis.
Further research into process improvements could explore alternative chlorinating agents, different solvent systems to minimize environmental impact and simplify purification, and the development of catalytic methods for the dehydrochlorination step. The use of solid-supported reagents or flow chemistry could also offer advantages in terms of safety, scalability, and product purity for both academic and industrial purposes.
Research Findings on Synthetic Steps
| Step | Reactants | Solvent | Key Conditions | Yield | Reference |
| Oximation | Terephthalaldehyde, Hydroxylamine | Water, Ethanol | Not specified in detail | 87-95% | nasa.gov |
| Chlorination | Terephthalaldehyde dioxime, Chlorine gas | Nitrobenzene | Room temperature | ~70% (unpurified) | nasa.gov |
| Dehydrochlorination | Terephthalohydroximoyl chloride, Triethylamine | Absolute Methanol | -50 °C to 0 °C | 93% | nasa.gov |
Reactivity and Mechanistic Investigations of Terephthalonitrile N,n Dioxide
Fundamental Reactivity of the Nitrile Oxide Functionality
The nitrile oxide group (R-C≡N⁺-O⁻) is a key functional group in the family of 1,3-dipoles. rushim.ruijrpc.com These dipoles are characterized by a system of three atoms over which four pi-electrons are delocalized, with at least one resonance structure showing charge separation. ijrpc.com The nitrile oxide moiety is highly reactive, largely due to its ability to participate in 1,3-dipolar cycloaddition reactions with various molecules containing multiple bonds, known as dipolarophiles. rushim.runih.gov
The reactivity of nitrile oxides is influenced by the polarized nature of their C-N and N-O bonds. rushim.ru While many nitrile oxides are unstable and can be explosive, terephthalonitrile (B52192) N,N'-dioxide is recognized as one of the few relatively stable dinitrile oxides since its synthesis in 1962. nasa.gov This stability, however, does not diminish its reactivity; it readily engages in reactions typical of its functional groups, particularly under mild conditions. nasa.gov The difunctional nature of terephthalonitrile N,N'-dioxide, possessing two nitrile oxide groups, allows it to act as a cross-linking agent or a monomer in polymerization reactions. nasa.govcymitquimica.com
1,3-Dipolar Cycloaddition Reactions Involving this compound
The cornerstone of this compound's reactivity is its participation in 1,3-dipolar cycloaddition reactions. This type of reaction, often classified as a [3+2] cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. ijrpc.comchim.itresearchgate.net In these reactions, the 1,3-dipole (the nitrile oxide group) reacts with a dipolarophile (a molecule with a double or triple bond) to form a cyclic adduct. ijrpc.com
These reactions are highly versatile and can be performed with a wide range of dipolarophiles, including alkenes and alkynes. nih.gov The reactions involving this compound are often irreversible, leading to the formation of very stable products. nasa.gov
The nitrile oxide moieties within this compound are capable of undergoing irreversible Diels-Alder-type reactions with molecules containing acetylene (B1199291) or nitrile electron systems. nasa.gov When reacting with alkynes (containing a carbon-carbon triple bond), the cycloaddition leads to the formation of isoxazole (B147169) rings. nih.gov Similarly, when another nitrile (containing a carbon-nitrogen triple bond) acts as the dipolarophile, the reaction yields an oxadiazole ring. nasa.gov
This reactivity allows for the precise construction of heterocyclic systems. The difunctional nature of this compound means it can react at both ends, enabling the synthesis of linear polymers or complex, cross-linked architectures when reacted with corresponding difunctional dipolarophiles. nasa.gov
A significant outcome of the cycloaddition reactions of this compound is the creation of ring structures with exceptional thermal stability. nasa.gov The resulting heterocyclic adducts, such as isoxazoles and oxadiazoles, are incorporated into the final molecular structure. When used in polymerization, this property translates to polymers with high thermal stability, making them suitable for high-temperature applications. nasa.govcymitquimica.com For instance, this compound has been used as a high-temperature thermosetting resin that cures at temperatures between 250°C and 300°C and is stable up to 400°C. cymitquimica.com The degradation of the resulting oxadiazole ring typically occurs at high temperatures, but before the benzene (B151609) ring itself breaks down. dtic.mil
Table 1: Cycloaddition Reactions of this compound
| Reactant (Dipolarophile) | Resulting Heterocyclic Ring | Key Characteristics |
| Acetylene Systems (Alkynes) | Isoxazole | Forms a five-membered ring containing one oxygen and one nitrogen atom. nih.gov |
| Nitrile Systems | 1,2,4-Oxadiazole (B8745197) | Forms a five-membered ring with one oxygen and two nitrogen atoms. nasa.govchim.it |
Formation of Oxadiazole Rings via Coupling with Nitriles
The coupling of nitrile oxides with nitriles is a classic and effective method for synthesizing 1,2,4-oxadiazole rings. nasa.govchim.it In this reaction, the this compound acts as the 1,3-dipole, and a separate nitrile-containing compound serves as the dipolarophile. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. chim.it
Investigations into the Aromaticity and Stability of the Nitrile Oxide Moiety in this compound
Aromatic compounds are characterized by a cyclic, planar structure with a continuous ring of overlapping p-orbitals containing a specific number of delocalized π-electrons (typically 4n+2, according to Hückel's rule), which imparts significant thermodynamic stability. mdpi.comlibretexts.orgkhanacademy.org Benzene, the core of this compound, is the archetypal aromatic compound, known for its exceptional stability. libretexts.org
Exploration of Radical Reactions and Alternative Mechanistic Pathways
Beyond the well-established 1,3-dipolar cycloaddition pathway, the chemistry of terephthalonitrile can involve radical and radical ion intermediates. The related compound, terephthalonitrile (without the N-oxide groups), can be reduced to form stable radical anions and dianions. rsc.orgresearchgate.netnsc.ru These anionic forms are powerful reagents for cross-coupling reactions, such as the arylation of other nitriles. nsc.ruarkat-usa.org
While direct studies on the radical reactions of this compound are less common, the known behavior of the parent terephthalonitrile suggests that alternative mechanistic pathways involving single-electron transfer could be accessible under appropriate conditions. Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. libretexts.org The potential for this compound to engage in such pathways could open new avenues for its use in synthesis, for example, in creating novel polymeric materials or functionalized molecules through mechanisms distinct from cycloaddition. rsc.orgresearchgate.net
Spectroscopic and Structural Characterization of Terephthalonitrile N,n Dioxide and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification and Structural Conformation
Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and probing the structural arrangement of molecules. For Terephthalonitrile (B52192) N,N'-dioxide, both FT-IR and Raman spectroscopy provide a unique vibrational fingerprint, offering insights into the nitrile oxide moieties and the substituted aromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Nitrile Oxide Signature Analysis
The nitrile oxide group is characterized by strong absorptions corresponding to its asymmetric and symmetric stretching modes. The asymmetric stretch (νas) of the -CNO group is particularly prominent and is typically observed in the 2300-2200 cm⁻¹ region. This strong absorption is a key indicator for the presence of the nitrile oxide functionality. Furthermore, the vibrations associated with the 1,4-disubstituted benzene (B151609) ring provide additional structural confirmation. These include the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the in-ring C-C stretching vibrations, typically found in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and help confirm the substitution pattern of the aromatic ring.
Table 1: Characteristic FT-IR Absorption Bands for Terephthalonitrile N,N'-dioxide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2300-2280 | Strong, Sharp | Asymmetric Stretch of Nitrile Oxide (-C≡N⁺-O⁻) |
| ~1600-1585 | Medium | Aromatic C-C In-Ring Stretch |
| ~1500-1400 | Medium | Aromatic C-C In-Ring Stretch |
| ~1400-1380 | Medium | Symmetric Stretch of Nitrile Oxide (-C≡N⁺-O⁻) |
Raman Spectroscopy Applications in Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in molecular polarizability. This technique is particularly sensitive to symmetric vibrations and bonds involving non-polar character, making it ideal for analyzing the carbon skeleton of the benzene ring and the symmetric vibrations of the nitrile oxide groups in this compound.
The Raman spectrum is expected to show a strong band for the symmetric stretching of the benzene ring, which is often weak or absent in the IR spectrum. The symmetric nature of the para-substituted aromatic ring in this compound makes Raman spectroscopy an effective tool for confirming its structure. The N-O stretching vibration within the nitrile oxide group and the C≡N triple bond stretch are also expected to be Raman active, providing a comprehensive vibrational profile when combined with FT-IR data. The Raman spectra for related oxide compounds show characteristic peaks corresponding to atomic oscillations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of their nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Spectroscopy for Proton Environment Characterization
Due to the high degree of symmetry in the this compound molecule, the four protons on the benzene ring are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is expected to be remarkably simple, displaying a single, sharp singlet in the aromatic region. modgraph.co.uk
The chemical shift of these protons is influenced by the electron-withdrawing nature of the two nitrile oxide groups. These groups deshield the aromatic protons, causing their resonance to appear downfield. For comparison, the protons of the parent compound, 1,4-dicyanobenzene, also appear as a singlet. In related aromatic nitriles, the proton signals are observed in the range of 7.5 to 8.5 ppm. modgraph.co.uk Therefore, a similar downfield chemical shift is anticipated for the protons of this compound.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The symmetry of this compound simplifies its ¹³C NMR spectrum, which is expected to show only three distinct signals, representing the three unique carbon environments in the molecule.
The three expected signals correspond to:
The two equivalent carbons of the nitrile oxide groups (-CNO).
The two equivalent aromatic carbons directly attached to the nitrile oxide groups (ipso-carbons).
The four equivalent aromatic carbons bonded to hydrogen atoms (C-H).
The chemical shift of the nitrile carbon typically appears in the range of 115-120 ppm. libretexts.org The aromatic carbons resonate in the 120-150 ppm region, with the exact shifts depending on the electronic effects of the substituents. The electron-withdrawing nitrile oxide groups are expected to cause a downfield shift for all aromatic carbons, particularly the ipso-carbons.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~110 - 125 | Quaternary | Nitrile Oxide Carbon (-CNO) |
| ~130 - 140 | Tertiary | Aromatic C-H |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.nist.govnist.gov
Mass spectrometry is a pivotal analytical technique for the characterization of this compound and its derivatives. It provides essential information regarding the molecular weight and the fragmentation patterns of these compounds, which aids in their structural elucidation and purity assessment. The choice of ionization method is critical, as the nitrile N-oxide functional groups can be susceptible to fragmentation.
Electron Ionization Mass Spectrometry (EI-MS) Applications.nist.gov
Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. In the context of this compound, EI-MS is instrumental in determining its molecular weight and understanding its fragmentation pathways under energetic conditions.
The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which shows a molecular ion peak corresponding to its molecular weight. nist.govnist.gov This information is crucial for confirming the identity of the synthesized compound. The fragmentation pattern observed in the mass spectrum offers valuable insights into the stability of the molecule and the relative bond strengths. For instance, the loss of oxygen atoms from the N-oxide functionalities is a common fragmentation pathway for such compounds.
Key Research Findings from EI-MS:
Molecular Ion Peak: The mass spectrum of this compound exhibits a distinct molecular ion peak (M+), confirming its molecular weight of approximately 160.13 g/mol . nist.govnist.gov
Fragmentation Pathways: Common fragmentation patterns involve the sequential loss of oxygen atoms, leading to the formation of ions corresponding to terephthalonitrile. Other fragments may arise from the cleavage of the cyano groups or the aromatic ring, providing a comprehensive structural fingerprint of the molecule.
Table 1: EI-MS Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 160 | 100 | [C₈H₄N₂O₂]⁺ (Molecular Ion) |
| 144 | 80 | [C₈H₄N₂O]⁺ |
| 128 | 60 | [C₈H₄N₂]⁺ |
| 102 | 40 | [C₇H₄N]⁺ |
| 76 | 30 | [C₆H₄]⁺ |
Note: The fragmentation data presented here is illustrative and based on typical fragmentation patterns for aromatic N-oxides. Actual relative intensities may vary based on experimental conditions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry for Higher Molecular Weight Species.case.eduyoutube.comlibretexts.org
For higher molecular weight derivatives of this compound, such as polymers or adducts, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a more suitable technique. MALDI-ToF is a soft ionization technique that minimizes fragmentation, allowing for the accurate determination of the molecular weights of large and fragile molecules. case.eduyoutube.comlibretexts.org
In a typical MALDI-ToF experiment, the analyte is co-crystallized with a matrix compound that absorbs the laser energy. This process facilitates the desorption and ionization of the analyte molecules with minimal fragmentation, resulting in the generation of intact molecular ions.
Applications in the Study of this compound Derivatives:
Polymer Characterization: For polymers synthesized using this compound as a monomer, MALDI-ToF can be used to determine the molecular weight distribution, the repeating unit mass, and the identity of end groups.
Analysis of Adducts: This technique is also valuable for characterizing reaction products and adducts of this compound with other molecules, which may be of higher molecular weight and too fragile for EI-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification.mdpi.comdntb.gov.uasemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comdntb.gov.uasemanticscholar.org It is an essential tool for assessing the purity of this compound samples and for identifying any byproducts formed during its synthesis.
The gas chromatograph separates the different components of a mixture based on their volatility and interaction with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that can be used for identification.
Key Applications in the Analysis of this compound:
Purity Assessment: By analyzing the chromatogram, the purity of a this compound sample can be determined by comparing the peak area of the main compound to the total area of all peaks.
Byproduct Identification: GC-MS allows for the identification of impurities and byproducts, such as unreacted starting materials, intermediates, or side-products. This information is crucial for optimizing the reaction conditions to improve the yield and purity of the desired product. For instance, the presence of terephthalonitrile could indicate incomplete oxidation.
Advanced X-ray Diffraction Studies for Solid-State Structure Determination.carleton.edunih.gov
X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of this compound and its derivatives. These methods provide precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis.carleton.edunih.gov
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. carleton.edunih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular geometry, including the planarity of the aromatic ring and the orientation of the N-oxide groups. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.85 |
| b (Å) | 7.50 |
| c (Å) | 12.30 |
| β (°) | 95.5 |
| Volume (ų) | 353.4 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.505 |
Note: This data is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Identification.rigaku.comcreative-biostructure.comomicsonline.org
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a solid sample. rigaku.comcreative-biostructure.comomicsonline.org It is particularly useful for identifying different crystalline phases, or polymorphs, of a compound. Polymorphs are different crystal structures of the same chemical substance that can exhibit distinct physical properties.
In PXRD, a powdered sample containing a multitude of small crystallites is irradiated with X-rays. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. By comparing the experimental diffraction pattern to a database of known patterns, the identity of the crystalline phase can be confirmed.
Applications in the Study of this compound:
Polymorph Screening: PXRD is employed to screen for the existence of different polymorphs of this compound, which may form under different crystallization conditions.
Phase Purity Analysis: This technique is used to assess the phase purity of a sample, ensuring that it consists of a single, desired crystalline form.
Monitoring Crystal Transformations: PXRD can be used to monitor changes in the crystalline structure of this compound as a function of temperature, pressure, or humidity.
Theoretical and Computational Chemistry of Terephthalonitrile N,n Dioxide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For terephthalonitrile (B52192) N,N'-dioxide, these methods offer a window into its stability and reactivity.
Density Functional Theory (DFT) has become a important tool in computational chemistry due to its favorable balance between accuracy and computational cost, especially for geometry optimizations and energy calculations. google.com Various methods, including DFT, Hartree-Fock, and semi-empirical approaches, are used to optimize molecular structures by finding the geometry with the lowest energy. mdpi.com For organic molecules, including those with radical species, DFT calculations with functionals like M06-2X and basis sets such as def2-TZVP have been shown to provide reliable geometries, enthalpies, and Gibbs free energies. nrel.gov
In the case of terephthalonitrile N,N'-dioxide, DFT calculations would be employed to determine its most stable conformation. This involves optimizing bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. The geometry optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible. arxiv.org The resulting optimized structure provides key information about the planarity of the benzene (B151609) ring and the orientation of the nitrile N-oxide groups.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |
|---|---|
| C-C (ring) bond length | ~1.39 Å |
| C-C (ring-CNO) bond length | ~1.47 Å |
| C≡N bond length | ~1.16 Å |
| N-O bond length | ~1.25 Å |
| C-N-O bond angle | ~180° |
| O-N-C-C dihedral angle | ~0° or 180° |
Note: These are illustrative values based on typical DFT calculations for similar aromatic nitrile oxides. Actual values would require specific calculations for this compound.
Beyond DFT, ab initio and semi-empirical methods are also employed to study electronic properties. nih.gov Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived from first principles without experimental data. libretexts.org These methods can provide highly accurate descriptions of electronic structure but are computationally demanding. libretexts.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. libretexts.orgresearchgate.net While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic properties like molecular orbital energies and charge distributions. acs.org For this compound, these methods can be used to calculate properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions. Recent benchmarks of semi-empirical methods like the GFN family show their utility for evaluating optimized geometries and electronic properties of organic semiconductor molecules. arxiv.org
Detailed Analysis of the N-O Bond in Nitrile Oxide Systems
The N-O bond in the nitrile oxide functionality is a key feature that dictates the chemistry of this compound. Theoretical studies provide a detailed picture of the nature of this bond.
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful theoretical tools for analyzing chemical bonds. researchgate.netresearchgate.net QTAIM defines atoms and bonds based on the topology of the electron density, allowing for the characterization of interatomic interactions. nih.gov
For nitrile oxides, QTAIM and NBO analyses reveal that the N-O bond is not a simple single or double bond but has a complex character. It is often described as a coordinate covalent bond with a significant contribution from π-back-donation from the oxygen to the nitrogen. researchgate.net The NBO analysis of the 1,3-dipolar cycloaddition reaction of benzonitrile (B105546) oxide with vinylacetic acid has been used to understand the electronic structure of the stationary points in the reaction. scielo.br
Table 2: Illustrative QTAIM and NBO Parameters for the N-O Bond in an Aromatic Nitrile Oxide
| Parameter | Description | Typical Value |
|---|---|---|
| QTAIM | ||
| Electron Density at BCP (ρ(r)) | Indicates bond strength | ~0.3-0.4 a.u. |
| Laplacian of Electron Density (∇²ρ(r)) | Indicates nature of interaction | Positive (polar covalent) |
| NBO | ||
| Wiberg Bond Index | Measure of bond order | ~1.3-1.5 |
| Natural Charge on Oxygen | Indicates charge distribution | ~ -0.4 to -0.6 e |
| Natural Charge on Nitrogen | Indicates charge distribution | ~ +0.2 to +0.4 e |
Note: BCP stands for Bond Critical Point. These are representative values for aromatic nitrile oxides.
Theoretical models can correlate the electronic structure of the N-O bond with the stability and reactivity of nitrile oxides. The energy of the N-O bond and its susceptibility to cleavage can be estimated through computational methods. For instance, the stability of the N-O bond in various N-oxides has been estimated, and it has been found that electron-withdrawing groups can stabilize this bond, while electron-donating groups have the opposite effect. researchgate.net
The frontier molecular orbitals (HOMO and LUMO) are particularly important in predicting reactivity. researchgate.net In 1,3-dipolar cycloaddition reactions, a primary reaction pathway for nitrile oxides, the relative energies of the HOMO and LUMO of the nitrile oxide and the dipolarophile determine the reaction's feasibility and regioselectivity. scielo.br For this compound, the two nitrile oxide groups offer the potential for multiple cycloaddition reactions, and theoretical models can help predict the preferred reaction sites and products.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which can be challenging for highly flexible or reactive species. nih.gov
Theoretical calculations can provide simulated infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. kaznu.kzmdpi.com Vibrational frequencies calculated using DFT, often with scaling factors to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. kaznu.kz
For this compound, a calculated IR spectrum would show characteristic peaks for the C≡N and N-O stretching vibrations. The symmetric and asymmetric stretches of the two N-O groups would likely appear as distinct bands.
Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis spectra. gaussian.com These calculations can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are responsible for the molecule's absorption of light. nih.gov
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Feature | Predicted Wavenumber/Wavelength |
|---|---|---|
| IR | C≡N stretch | ~2300 cm⁻¹ |
| N-O stretch (asymmetric) | ~1350 cm⁻¹ | |
| N-O stretch (symmetric) | ~1330 cm⁻¹ | |
| UV-Vis | π→π* transition | ~280-320 nm |
Note: These are illustrative values based on calculations for similar compounds.
Theoretical Infrared Frequencies and Vibrational Mode Assignments
Theoretical calculations, typically employing density functional theory (DFT), are instrumental in predicting the infrared (IR) spectrum of a molecule and assigning its vibrational modes. faccts.de For a molecule like this compound, these calculations would provide insight into the characteristic frequencies of its functional groups, namely the nitrile (C≡N) and N-oxide (N→O) moieties, as well as the vibrations of the benzene ring.
The vibrational modes of a molecule can be categorized as stretching or bending. vscht.cz In this compound, the C≡N stretching vibration is expected to appear in a distinct region of the IR spectrum, typically around 2200-2300 cm⁻¹. acs.orgsmoldyn.org The N→O stretching vibration of the N-oxide groups would likely be found in the 1200-1300 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. vscht.cz
A normal-mode analysis can further detail these vibrations, describing the specific atomic motions for each absorption band. acs.org For aromatic nitriles, the nitrile stretch mode is generally well-localized to the C≡N bond. acs.orgsmoldyn.org DFT calculations can provide a full list of vibrational frequencies and their corresponding IR intensities, which can then be compared with experimental data for validation.
Table 1: Hypothetical Theoretical Infrared Frequencies and Vibrational Mode Assignments for this compound
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| ~3100 | Low | Aromatic C-H stretch |
| ~2250 | Strong | Symmetric C≡N stretch |
| ~2240 | Strong | Asymmetric C≡N stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | Symmetric N→O stretch |
| ~1270 | Strong | Asymmetric N→O stretch |
| ~850 | Medium | Aromatic C-H out-of-plane bend |
Computed Nuclear Magnetic Resonance Chemical Shifts
Computational methods are also a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule, aiding in its structural elucidation. tifrh.res.inauremn.org.br For this compound, the primary nuclei of interest would be ¹H and ¹³C. The chemical shifts are calculated based on the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. ucl.ac.uk
The ¹H NMR spectrum would be expected to show a singlet for the four equivalent aromatic protons. The chemical shift of these protons would be influenced by the electron-withdrawing nature of both the nitrile and N-oxide groups.
In the ¹³C NMR spectrum, three distinct signals would be anticipated for the carbon atoms of the benzene ring and the nitrile carbons. The carbon atoms directly bonded to the nitrile and N-oxide groups would be significantly deshielded (shifted to a higher ppm value) due to the electronegativity of these substituents. ucl.ac.uk The chemical shifts of the nitrile carbons themselves are also characteristic and would appear in a specific region of the spectrum. ucl.ac.uk Calculations of NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. rsc.orgmdpi.com
Table 2: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Computed Chemical Shift (ppm) |
| ¹H | Aromatic C-H | ~8.0-8.5 |
| ¹³C | C-CN | ~135-140 |
| ¹³C | C-H | ~130-135 |
| ¹³C | C≡N | ~115-120 |
Reaction Mechanism Elucidation and Transition State Analysis using Computational Chemistry
The formation of the N-oxide is likely to proceed through a stepwise mechanism. acs.orgmdpi.com Computational studies can help to determine the activation energy barriers for each step, providing a quantitative measure of the reaction kinetics. acs.org Transition state theory is a fundamental concept in this analysis, describing the high-energy intermediate state that must be overcome for reactants to be converted into products. researchgate.net
By locating the transition state structures and calculating their energies, chemists can understand the feasibility of a proposed reaction pathway. acs.orgaip.org For the synthesis of this compound, computational analysis could clarify the role of the oxidizing agent and any catalysts involved, as well as predict potential side products. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govfrontiersin.org For this compound, MD simulations can provide detailed information about its conformational preferences and the nature of its intermolecular interactions. acs.org
Conformational Analysis: While the benzene ring itself is rigid, the N-oxide groups may have some rotational freedom. MD simulations can explore the potential energy landscape associated with the orientation of these groups, identifying the most stable conformations. organicchemistrytutor.comiscnagpur.ac.in
Intermolecular Interactions: In the solid state, the packing of this compound molecules will be governed by intermolecular forces. acs.orgdigitellinc.com MD simulations can be used to model these interactions, which are likely to include dipole-dipole interactions between the polar nitrile and N-oxide groups, as well as π-π stacking of the benzene rings. acs.orgresearchgate.net Understanding these interactions is crucial for predicting the crystal structure and material properties of the compound. In solution, MD simulations can also model the interactions between this compound and solvent molecules.
Applications of Terephthalonitrile N,n Dioxide in Materials Science and Polymer Chemistry
Role as a Multifunctional Crosslinking Agent in Polymer Networks
Terephthalonitrile (B52192) N,N'-dioxide functions as a highly effective multifunctional crosslinking agent due to its two nitrile oxide moieties. nasa.gov These groups are capable of undergoing 1,3-dipolar cycloaddition reactions, a type of irreversible Diels-Alder-like reaction, with various dipolarophiles such as alkenes, alkynes, or other nitrile groups. nasa.govwikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry," valued for its efficiency and high selectivity in forming stable five-membered heterocyclic rings, such as isoxazolines or 1,2,4-oxadiazoles. nasa.govresearchgate.netresearchgate.net
When incorporated into a polymer matrix, each TPNO molecule can form bonds with at least two different polymer chains, creating a strong, covalently bonded three-dimensional network. specialchem.commdpi.com This chemical crosslinking process transforms linear or branched polymers into thermosetting materials with significantly altered properties. specialchem.com The formation of this rigid network structure is responsible for marked improvements in the material's mechanical strength, thermal stability, and chemical resistance compared to their non-crosslinked counterparts. specialchem.commdpi.com The process is versatile and can be applied to various polymer systems to fine-tune their performance characteristics for specific, demanding applications. specialchem.com
Development of High-Performance Thermally Stable Polymeric Materials
A primary application of Terephthalonitrile N,N'-dioxide is in the formulation of high-performance polymers with exceptional thermal stability. The inherent stability of the aromatic structure of TPNO, combined with the strong, stable heterocyclic rings formed during the crosslinking process, contributes to the final polymer's ability to resist thermal degradation. nasa.govoup.com
Integration into Thermosetting Resins for Advanced Composite Materials
This compound is itself considered a high-temperature thermosetting resin and is also integrated into other thermoset systems, such as cyanate (B1221674) esters and polyimides, to create advanced composite materials. cymitquimica.comnih.gov These composites are essential in industries like aerospace, military, and high-performance automotive, where materials must offer high strength and stiffness at a low weight. researchgate.net
The integration of TPNO into a resin matrix enhances the crosslink density of the final cured part. This results in composites with superior mechanical properties and improved thermal performance. For example, the use of phthalonitrile-based resins, a related class of compounds, in quartz-fiber reinforced composites leads to materials with excellent mechanical and thermal properties, including high storage modulus at elevated temperatures. The resulting composites demonstrate enhanced durability and resistance to environmental factors, making them ideal for structural components in demanding applications.
Engineering of Polyimide Laminates for High-Temperature Environments
One of the most well-documented applications of this compound is as a curing and stabilizing agent for polyimide (PI) laminates. cymitquimica.com Polyimides are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties, making them a material of choice for high-temperature applications like electronics and aerospace components. murraystate.eduresearchgate.net
TPNO is used to impregnate and cure polyimide films to create robust laminates capable of operating in environments ranging from 250°C to 400°C. cymitquimica.com The crosslinking reaction promoted by TPNO enhances the thermal and mechanical integrity of the polyimide structure. Research has demonstrated that incorporating a crosslinkable group into polyimide films can significantly improve their properties. For example, a crosslinked PI film can exhibit a 5% weight loss temperature (Td5%) of 524°C, a notable increase from the 489°C of its non-crosslinked precursor. nih.gov This enhancement is critical for applications such as high-temperature electrical wire coatings and structural adhesives where long-term performance at elevated temperatures is required. researchgate.net
Design of Novel Polymeric Architectures with Enhanced Mechanical and Thermal Properties
The use of this compound allows for the deliberate design of novel polymeric architectures with tailored thermal and mechanical characteristics. The 1,3-dipolar cycloaddition reaction provides a precise method for creating specific heterocyclic linkages within the polymer backbone, influencing the final material properties. nasa.govresearchgate.net
The introduction of TPNO-based crosslinks directly translates to measurable improvements in performance. The rigid 3D network formed restricts polymer chain mobility, which not only enhances thermal stability but also increases mechanical strength and stiffness. specialchem.comnih.gov Research on crosslinked polymers consistently shows a positive correlation between crosslink density and properties like tensile strength and modulus. mdpi.comacs.org For instance, the thermal crosslinking of a polyimide film was shown to increase its tensile strength to 125.46 MPa, demonstrating the efficacy of this design strategy. nih.gov
Table 1: Impact of Crosslinking on Polyimide Film Properties This table illustrates the enhancement of thermal and mechanical properties in a polyimide (PI) film after being crosslinked (c-PI), a process that can be facilitated by agents like this compound.
| Property | Non-Crosslinked PI Film | Crosslinked PI Film (c-PI) | Improvement |
| 5% Weight Loss Temperature (Td5%) | 489 °C | 524 °C | + 35 °C |
| Tensile Strength (σ) | Not specified | 125.46 MPa | Enhanced |
| Data sourced from a study on heat-resistant polyimide films containing crosslinkable groups. nih.gov |
Supramolecular Assembly and Crystal Engineering of this compound-Based Systems
Beyond its role in polymer chemistry, the nitrile oxide functionality of this compound makes it a subject of interest in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on designing and controlling the self-assembly of molecules into ordered solid-state structures through non-covalent interactions. acs.orgrsc.org
Nitrile oxides are known to be highly reactive and can dimerize in the solid state to form products like furoxans or dioxadiazines. mdpi.com The specific product and the resulting crystal packing are influenced by intermolecular interactions, which act as "supramolecular synthons." ijcce.ac.ir Research into the crystal engineering of halogenated benzonitrile (B105546) oxides, for example, has explored how interactions like oxygen-halogen and halogen-halogen contacts can be used to guide the packing motifs and, consequently, the solid-state reactivity of these molecules. mdpi.comijcce.ac.ir
Although the specific crystal structure of TPNO is not detailed in the provided search results, the principles governing related nitrile oxides apply. The strong dipolar nature of the nitrile oxide group and its potential for forming specific intermolecular contacts (like hydrogen bonds or other electrostatic interactions) make it a candidate for designing complex supramolecular architectures and co-crystals. ijcce.ac.ir The 1,3-dipolar cycloaddition reaction itself is a powerful tool for stereoselectively creating complex polycyclic derivatives and spiro compounds, which are fundamental pursuits in molecular and crystal engineering.
Coordination Chemistry of Terephthalonitrile N,n Dioxide
Terephthalonitrile (B52192) N,N'-dioxide as a Ligand in Metal Complexes
Terephthalonitrile N,N'-dioxide can be classified as a multidentate ligand with several potential coordination sites. The primary donor sites are the nitrogen and oxygen atoms of the two nitrile oxide functionalities (-C≡N⁺-O⁻). The linear and rigid nature of the 1,4-disubstituted benzene (B151609) backbone suggests that it is well-suited to act as a bridging ligand, connecting two or more metal centers to form coordination polymers or discrete polynuclear complexes.
The presence of both a nitrile group and an N-oxide group on the same functionality offers a combination of electronic properties. Nitriles are generally considered weak σ-donors and potential π-acceptors, making them good ligands for stabilizing low- to middle-valent transition metals. nih.gov Conversely, N-oxides are strong electron-pair donors, capable of forming stable bonds with a variety of metal ions. nih.gov The combination of these features in a single molecule makes this compound a versatile building block for constructing complex coordination architectures. Its rigid structure can enforce specific geometries and distances between metal centers, which is a desirable characteristic in the design of functional materials.
Coordination Modes of the Nitrile Oxide Functionality to Metal Centers
The nitrile oxide group (-CNO) is a 1,3-dipole and offers several possibilities for coordination to a metal center. youtube.com The primary coordination modes are dictated by the electronic and steric properties of the metal ion and the reaction conditions.
N-Coordination (End-on): Similar to simple nitriles, the most common coordination mode is expected to be an end-on, monodentate linkage through the nitrogen atom's lone pair of electrons (η¹-coordination). nih.gov In this mode, the M-N-C linkage is typically close to linear.
O-Coordination: The oxygen atom of the N-oxide group is nucleophilic and can coordinate directly to a metal center. nih.gov This is a common bonding mode for various heteroaromatic N-oxide ligands. nih.gov
Bridging Coordination: The linear nature of the -CNO group allows it to bridge two metal centers. This could occur in a μ₂-N,O fashion, with the nitrogen coordinating to one metal and the oxygen to another.
π-Coordination (Side-on): For metal centers in low oxidation states with sufficient electron density for back-donation, a side-on (η²) coordination involving the C≡N triple bond is possible. wikipedia.org This mode is less common than end-on coordination but is a known possibility for nitrile ligands. wikipedia.org
The bifunctional nature of this compound, with two such groups on a rigid spacer, allows it to link metal centers, potentially forming one-dimensional chains, two-dimensional grids, or three-dimensional frameworks. nih.gov
Synthesis and Characterization of Metal-Terephthalonitrile N,N'-dioxide Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. rasayanjournal.co.ineurjchem.com The choice of metal precursor (e.g., halides, nitrates, acetates) and solvent can influence the final structure and dimensionality of the resulting coordination compound. Self-assembly techniques, where the final structure is directed by the inherent bonding preferences of the metal ion and the ligand, are powerful methods for creating such complexes. eurjchem.com
General Synthetic Approach: A solution of the metal salt (e.g., Ni(CH₃COO)₂·4H₂O, CrCl₃·6H₂O) in a solvent like ethanol (B145695) or acetonitrile (B52724) would be added to a solution of this compound. acs.orgnih.gov The reaction mixture may be heated under reflux to facilitate complex formation. rasayanjournal.co.in Upon cooling or addition of a counter-ion, the solid complex can be isolated by filtration, washed, and dried. nih.gov
Characterization Techniques: The resulting complexes would be characterized by a suite of analytical and spectroscopic methods:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the nitrile oxide group. Coordination to a metal center typically causes a shift in the stretching frequencies of the C≡N and N-O bonds. A comparison of the IR spectrum of the free ligand with that of the metal complex provides direct evidence of bonding. acs.org
Elemental Analysis (CHN): Provides the empirical formula of the complex, helping to determine the metal-to-ligand ratio. bhu.ac.in
UV-Vis Spectroscopy: Can provide information about the electronic structure of the metal center and the ligand-to-metal charge transfer bands.
Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complex, which gives insight into the oxidation state and spin state of the metal ion.
Below is a table showing typical IR frequency shifts observed upon coordination for related nitrile and N-oxide ligands, which would be analogous to what is expected for this compound complexes.
| Functional Group | Free Ligand ν (cm⁻¹) | Coordinated Ligand ν (cm⁻¹) | Change upon Coordination | Reference Compound Example |
| C≡N (Nitrile) | ~2230 | 2250 - 2280 | Shift to higher frequency | [Fe₂(Cp)₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}(NCPh)]⁺ |
| N-O (N-Oxide) | ~1250 | 1200 - 1240 | Shift to lower frequency | Pyridine-N-Oxide Complexes |
Table built with data from analogous compounds reported in the literature. unibo.it
Influence of Coordination on Reactivity and Electronic Structure of Metal Complexes
The coordination of this compound to a metal center significantly alters the electronic structure and reactivity of both the ligand and the metal. mdpi.com The nitrile oxide group is inherently electron-withdrawing, and its coordination to a Lewis acidic metal center further enhances this effect.
The table below illustrates how coordination to different metal centers can influence the electronic properties, using data from complexes with related N-donor ligands.
| Metal Ion | Typical Coordination Geometry | d-Electron Count | Effect on Ligand |
| Cr(III) | Octahedral | d³ | Strong polarization of donor atoms |
| Mn(II) | Tetrahedral/Octahedral | d⁵ | Moderate electronic effect, high spin common |
| Fe(III) | Octahedral | d⁵ | Can participate in redox processes |
| Co(II) | Tetrahedral/Octahedral | d⁷ | Can activate ligands for catalysis |
| Ni(II) | Square Planar/Octahedral | d⁸ | Promotes specific geometric arrangements |
| Cu(II) | Square Planar/Distorted Octahedral | d⁹ | Jahn-Teller distortions common |
This table provides a generalized summary of expected behaviors.
Potential Applications of Metal Complexes in Catalysis and Functional Materials
The unique structural and electronic features of metal complexes derived from this compound suggest potential applications in several advanced fields.
Catalysis: Complexes of transition metals with N-donor ligands are widely used as catalysts. mdpi.com The ability of the metal center to cycle between different oxidation states, combined with the potential to activate the coordinated nitrile oxide ligand, makes these complexes candidates for various catalytic transformations. Chiral N-oxides, for example, have been successfully used as ligands in asymmetric catalysis for reactions such as Michael additions and aldol (B89426) reactions. nih.gov This suggests that chiral derivatives of this compound could be developed for stereoselective synthesis. Furthermore, the interaction of metal centers with the N-O bond could be relevant in reactions involving nitrogen oxide conversions. rsc.org
Functional Materials: The rigid, linear, and bifunctional nature of this compound makes it an excellent building block for coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are characterized by their ordered, porous structures and have significant potential in:
Gas Storage and Separation: The defined pore sizes and chemical nature of the framework can be tailored for the selective adsorption of gases like CO₂, H₂, or methane.
Luminescent Materials: If coordinated with lanthanide or other suitable metal ions, these frameworks could exhibit interesting photoluminescent properties for applications in sensing or lighting.
Magnetic Materials: The ligand can mediate magnetic exchange interactions between paramagnetic metal centers, leading to materials with interesting magnetic properties.
The development of functional materials based on metal oxides and complexes is a rapidly growing area of research, with applications ranging from electronics to environmental remediation. nih.gov
Catalytic Roles and Transformations Involving Terephthalonitrile N,n Dioxide
Terephthalonitrile (B52192) N,N'-dioxide as a Reactive Precursor in Catalytic Cycles
Terephthalonitrile N,N'-dioxide's inherent reactivity makes it an excellent precursor in various catalytic cycles. The nitrile oxide group is a high-energy functionality, rendering the molecule susceptible to participation in reactions that lead to more stable products. This characteristic is harnessed in processes where the molecule can initiate or participate in a catalytic loop.
Research has shown that N,N'-dioxide compounds can form complexes with metals, such as magnesium(II), which then act as catalysts for reactions like asymmetric rearrangements. rsc.org In a proposed catalytic cycle for such a reaction, the chiral N,N'-dioxide ligand coordinates with the metal ion, creating a chiral environment that directs the stereochemical outcome of the reaction. While this research does not specifically use this compound, it establishes a clear precedent for how the N,N'-dioxide functionality can serve as a crucial component of a catalytic system.
Furthermore, reports indicate that this compound can promote curing processes in materials like high-temperature electrical wire coatings, highlighting its role as a reactive species that facilitates chemical transformations. dtic.mil The general instability of many nitrile oxides necessitates their in-situ generation for subsequent reactions. manchester.ac.uk this compound, as a stable, isolable bis(nitrile oxide), offers the advantage of being a well-defined precursor that can be introduced directly into a reaction system. Its bifunctional nature allows it to act as a cross-linking agent or as a building block for creating larger, more complex catalytic structures.
The transformation of the nitrile oxide groups within a catalytic cycle would typically involve their reaction with a substrate, followed by a series of steps that regenerate the active catalytic species. The high energy of the nitrile oxide bond provides a thermodynamic driving force for such cycles.
Catalytic Activity in Intermolecular 1,3-Dipolar Cycloaddition Reactions
The most prominent reaction of nitrile oxides is the [3+2] or 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. ijrpc.com this compound, possessing two such dipolar groups, can participate in these reactions to form a variety of complex structures.
These cycloaddition reactions are of significant interest because they are highly stereospecific and regioselective, allowing for the construction of complex molecules with a high degree of control. wikipedia.org The reaction can be catalyzed by various means, including the use of metal catalysts or by being performed in green solvents like ionic liquids or water to enhance reactivity and selectivity. mdpi.com The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, valued for its efficiency and the stability of the resulting heterocyclic products, such as isoxazoles (from alkynes) and isoxazolines (from alkenes). manchester.ac.ukslideshare.net
While specific catalytic data for this compound is not extensively detailed in the available literature, its reactivity can be inferred from the general behavior of aromatic nitrile oxides. The table below illustrates typical 1,3-dipolar cycloaddition reactions that nitrile oxides undergo. Given its structure, this compound would be expected to react in a similar fashion, with the potential to form polymeric materials or bis-adducts.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Aromatic Nitrile Oxide | Alkene | Isoxazoline (B3343090) | [3+2] Cycloaddition |
| Aromatic Nitrile Oxide | Alkyne | Isoxazole (B147169) | [3+2] Cycloaddition |
| This compound (Predicted) | Di-alkene | Polymeric Isoxazoline | Poly-cycloaddition |
| This compound (Predicted) | Di-alkyne | Polymeric Isoxazole | Poly-cycloaddition |
Investigation of Nitrile Oxide Derived Catalysts in Organic Synthesis
The N,N'-dioxide functional motif is a key component in a class of highly effective chiral ligands used in asymmetric catalysis. Chiral N,N'-dioxide amide compounds have been developed and utilized to create metal complexes that catalyze a wide range of enantioselective reactions. rsc.org These ligands, when combined with metal salts such as indium triflate (In(OTf)₃) or magnesium triflate (Mg(OTf)₂), form potent Lewis acid catalysts for reactions including hetero-Diels-Alder reactions and asymmetric rearrangements. rsc.orgnih.gov
The design of these catalysts often involves a chiral backbone that links two N-oxide units, creating a specific three-dimensional environment that induces chirality in the products. This compound can be envisioned as a starting material or a structural component for the synthesis of such advanced catalysts. Its rigid aromatic core could serve as a scaffold for building novel ligand architectures. By functionalizing the aromatic ring or by elaborating the nitrile oxide groups, new catalysts could be derived.
For instance, the nitrile oxide groups could be reacted with appropriate nucleophiles to introduce chiral auxiliaries or other coordinating groups, transforming the original molecule into a sophisticated ligand. The resulting catalyst could then be applied in various organic syntheses, such as the production of enantiomerically pure pharmaceuticals or fine chemicals. The development of catalysts derived from readily available starting materials is a significant goal in synthetic chemistry, and this compound represents a potential platform for such innovation.
Exploration of Photocatalysis and Other Light-Mediated Reactions with this compound
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. sigmaaldrich.comwikipedia.org This methodology uses light energy to generate reactive intermediates under mild conditions. nih.gov A significant application of this technology is the generation of nitrile oxides from stable precursors, which can then engage in cycloaddition reactions. manchester.ac.uk
Research has demonstrated that nitrile oxides can be generated from bench-stable hydroxyimino acids through a process involving two sequential oxidative single-electron transfers mediated by a photocatalyst under visible light. manchester.ac.uk This method avoids the often harsh conditions required for traditional nitrile oxide generation. The generated nitrile oxide is then available to react in-situ, for example, in [3+2] cycloadditions to produce biologically relevant isoxazoles and isoxazolines.
Future Research Directions and Advanced Methodologies for Terephthalonitrile N,n Dioxide Studies
Exploration of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of nitrile oxides, including terephthalonitrile (B52192) N,N'-dioxide, to mitigate environmental impact and enhance safety. Traditional methods for generating nitrile oxides often involve toxic reagents and produce significant waste. nih.gov The future of terephthalonitrile N,N'-dioxide synthesis lies in the development of more sustainable and cost-effective processes. nih.gov
Current research in green synthesis of related nitrile compounds focuses on several key areas:
Catalytic Methods: The use of non-noble metal oxides as nanocatalysts presents a promising avenue for the environmentally benign synthesis of nitriles from readily available alcohols and aqueous ammonia. nih.gov Hypervalent iodine-catalyzed generation of nitrile oxides from oximes using an environmentally friendly terminal oxidant like oxone is another significant advancement. organic-chemistry.org This method offers yields comparable to stoichiometric approaches while being more sustainable. organic-chemistry.org
Aqueous Reaction Media: Performing reactions in water or aqueous environments is a cornerstone of green chemistry. beilstein-journals.org Research has demonstrated the successful synthesis of isoxazolines, derived from nitrile oxides, in aqueous media, sometimes eliminating the need for metal catalysts. beilstein-journals.orgmdpi.com
Deep Eutectic Solvents (DESs): These solvents are gaining attention as environmentally benign reaction media. researchgate.net They offer advantages such as mild reaction conditions, no requirement for additional acid catalysts, and simpler workup procedures, leading to excellent product yields in shorter times. researchgate.net
Future efforts will likely focus on adapting these green methodologies specifically for the synthesis of this compound, aiming to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste generation.
Application of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of chemical processes. eurekalert.org For this compound, these computational approaches can predict its physicochemical properties and reactivity, thereby streamlining experimental efforts. eurekalert.orgarxiv.org
Key applications of ML and AI in this context include:
Property Prediction: ML models can be trained on existing data to predict various molecular properties such as melting point, boiling point, and vapor pressure. arxiv.org By inputting the structure of this compound, these models can estimate its properties with increasing accuracy. aps.orgrsc.org
Reactivity Prediction: Predicting the outcome and rate of chemical reactions is a significant challenge in organic chemistry. eurekalert.org AI and ML algorithms can analyze vast datasets of known reactions to predict the most likely products and optimal reaction conditions for this compound in various transformations, such as cycloaddition reactions. acs.orgnih.gov This predictive capability can guide the design of new synthetic routes and minimize trial-and-error experimentation. researchgate.net
Solvent and Catalyst Selection: Data-driven models can reliably predict suitable solvents and catalysts for a wide range of organic reactions, a crucial factor for achieving environmentally friendly and efficient synthesis. nih.govibm.com
The integration of ML and AI will enable a more rational and efficient exploration of the chemical space around this compound, leading to the faster discovery of new reactions and materials. eurekalert.org
Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and control. In-situ spectroscopic techniques, which monitor reactions as they occur, provide invaluable real-time data without the need for sample extraction.
Future research will likely leverage and refine techniques such as:
In-situ FTIR Spectroscopy: This technique can be used to continuously monitor the progress of reactions by tracking the changes in vibrational frequencies of functional groups. rsc.org It is particularly useful for studying reactions under electrochemical control. rsc.org
In-situ UV-Vis Spectroscopy: This method is effective for distinguishing between different types of charge storage processes in energy storage applications and can be adapted to monitor redox processes in reactions involving this compound. tudelft.nl
Combined Spectroscopic and Analytical Techniques: The simultaneous use of multiple techniques, such as FTIR, Raman spectroscopy, and dynamic light scattering (DLS), within a single reactor can provide a comprehensive understanding of complex processes like particle formation. researchgate.net
These in-situ methods will allow for a deeper understanding of reaction intermediates, transition states, and the influence of various parameters on the reaction pathway, leading to more efficient and controlled syntheses.
Advanced Materials Design and Fabrication Based on this compound Scaffolds
The rigid, aromatic structure and reactive nitrile oxide functionalities of this compound make it an excellent building block for the design and fabrication of advanced materials with unique properties.
Future research directions in this area include:
Polymers: this compound is already used in the production of high-temperature thermosetting resins and polyimide films for applications requiring high thermal stability. cymitquimica.com Future work could explore its incorporation into other polymer backbones to enhance thermal, mechanical, and chemical resistance.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. nih.gov The nitrogen-containing groups in this compound make it a potential linker for creating MOFs with high gas sorption capacity and selectivity, which are valuable for applications like carbon capture and gas separation. nih.govnih.gov
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Nitrogen-rich COFs have shown promise as sensory materials. rsc.org this compound could be a valuable monomer for synthesizing novel COFs with tailored pore sizes and functionalities for applications in catalysis, sensing, and separations. mdpi.comrsc.org
The ability to precisely control the structure and functionality at the molecular level will enable the creation of materials with unprecedented performance characteristics.
Interdisciplinary Research with Fields such as Nanotechnology and Advanced Manufacturing
The unique properties of this compound and its derivatives can be harnessed through collaboration with other scientific and engineering disciplines.
Promising areas for interdisciplinary research include:
Nanotechnology: The integration of this compound-based materials into nanoscale devices is a promising frontier. srce.hr This could involve its use in the fabrication of nanosensors, drug delivery systems, or as a component in nanoelectronic devices. srce.hr Computational modeling will be instrumental in designing and understanding these nanoscale systems. srce.hr
Advanced Manufacturing: The development of new materials based on this compound could be coupled with advanced manufacturing techniques, such as 3D printing or electrospinning, to create complex, functional structures. This could lead to the production of custom-designed components for aerospace, electronics, and biomedical applications.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure and reactivity of this compound. researchgate.netmdpi.com These studies can elucidate reaction mechanisms, predict regioselectivity in cycloaddition reactions, and guide the design of new molecules with desired properties. researchgate.netmdpi.com
By fostering collaboration between chemists, materials scientists, engineers, and computational scientists, the full potential of this compound can be realized in a wide array of innovative technologies.
Q & A
Basic Research Questions
1.1. What are the established synthetic routes for Terephthalonitrile N,N'-dioxide, and what analytical methods validate its purity?
This compound can be synthesized via ammoxidation of p-xylene or catalytic pyrolysis of polyethylene terephthalate (PET) under ammonia. For instance, PET pyrolysis over Ca(OH)₂/Al₂O₃ catalysts at 500°C selectively yields terephthalonitrile, with parameters like temperature and ammonia flow rate critical for optimizing yield . Post-synthesis, purity is validated using ¹³C NMR (e.g., absence of TED signals at 118.0–116.2 ppm) and GC-MS (identification via CAS 003729-34-8) .
1.2. How is this compound characterized structurally and functionally in academic research?
Key techniques include:
- NMR spectroscopy : Detects absence of TED (this compound) in reaction by-products, confirming successful synthesis .
- GC-MS : Identifies this compound as a steroidal alkaloid in plant extracts (e.g., Datura stramonium leaves) with 50% spectral match quality .
- XRD and TPD analyses : Used to study catalyst stability and surface properties during synthesis .
1.3. What are the primary reaction mechanisms involving this compound in organic synthesis?
Ammoxidation and nucleophilic substitution are common. For example, NH₃ attacks carboxylic groups in PET during pyrolysis, eliminating H₂O to form nitriles like terephthalonitrile. This pathway minimizes CO₂ formation, as confirmed by online MS .
1.4. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for guidelines on personal protective equipment (PPE), ventilation, and waste disposal. Spectrum Chemical’s SDS highlights CAS 623-26-7 (terephthalonitrile) but advises no specific restrictions beyond standard nitrile-handling protocols .
Advanced Research Questions
2.1. How can catalytic systems be optimized to enhance this compound yield while suppressing by-products?
Systematic parameter tuning is critical:
- Catalyst loading : 2 wt% Ca(OH)₂ on Al₂O₃ maximizes terephthalonitrile selectivity during PET pyrolysis .
- Temperature : 500°C balances reaction kinetics and catalyst stability.
- NH₃/N₂ ratio : 50% NH₃ minimizes competing reactions (e.g., CO₂ formation) .
Advanced characterization (e.g., NH₃-TPD, CO₂-TPD) helps assess catalyst acidity and active sites .
2.2. What computational methods elucidate the electronic properties of this compound in materials science applications?
TD-DFT calculations reveal near-zero singlet-triplet energy gaps (ΔEₛₜ) in donor-acceptor systems, such as bicarbazole-terephthalonitrile hybrids for thermally activated delayed fluorescence (TADF). These models guide molecular design for optoelectronic devices .
2.3. How do structural modifications of this compound influence its reactivity in polymer synthesis?
Fluorinated derivatives (e.g., tetrafluoroterephthalonitrile) enhance stability in covalent triazine frameworks (CTFs) for energy storage. The electron-withdrawing effect of fluorine improves lithium-ion battery cathode performance by stabilizing redox-active triazine units .
2.4. What analytical challenges arise in detecting this compound in complex matrices, and how are they resolved?
Co-elution with steroidal alkaloids in plant extracts complicates GC-MS identification. High-resolution MS and spectral library matching (e.g., NIST databases) improve accuracy, while NMR confirms absence of interfering signals (e.g., TED in ¹H spectra) .
2.5. What strategies address contradictions in reported thermal stability data for this compound?
Differential scanning calorimetry (DSC) measurements standardize enthalpy of fusion (ΔfusH = 30 kJ/mol at 526.2 K) . Discrepancies may arise from impurities; rigorous purification (e.g., recrystallization) and controlled atmospheres during thermal analysis are recommended .
Methodological Challenges
3.1. How can researchers design experiments to probe the role of this compound in multi-step reaction cascades?
Use isotopic labeling (e.g., ¹⁵N-ammonia) to track nitrile group incorporation. Couple with in-situ FTIR or MS to monitor intermediate species .
3.2. What advanced techniques quantify trace by-products in this compound synthesis?
Online mass spectrometry (e.g., Fig. 2c in ) and 2D-GC×GC-TOFMS provide high sensitivity for detecting low-abundance species like CO₂ or benzonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
